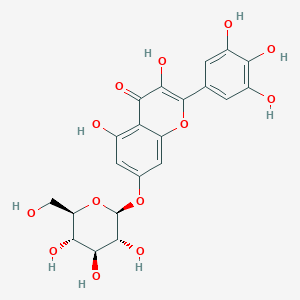

myricetin 7-O-beta-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Myricetin 7-O-beta-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a beta-D-glucosyl residue attached at position 7. It has a role as a metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a myricetin O-glucoside, a pentahydroxyflavone and a member of flavonols. It derives from a beta-D-glucose.

科学研究应用

Antidiabetic Properties

Mechanism of Action

Myricetin 7-O-beta-D-glucopyranoside exhibits significant antidiabetic effects primarily through the inhibition of carbohydrate digestion and absorption. It enhances insulin secretion and improves glucose uptake by modulating glucose transporter proteins, particularly GLUT2 and GLUT4. In vitro studies have shown that myricetin has a potent inhibitory effect on alpha-glucosidase, with an IC50 value of 11.63 μM, indicating its capability to reduce postprandial hyperglycemia effectively .

Case Studies

In an experimental model using streptozotocin-induced diabetic rats, administration of myricetin significantly normalized blood glucose levels and improved renal function markers . The compound also increased the expression of insulin receptors and GLUT4 in skeletal muscle, enhancing insulin sensitivity and glucose utilization .

Antioxidant Activity

This compound demonstrates strong antioxidant properties, which contribute to its therapeutic effects. It scavenges reactive oxygen species (ROS) and reduces oxidative stress in various cellular models. Studies indicate that myricetin can inhibit lipid peroxidation and protect cells from oxidative damage .

Experimental Evidence

In vitro studies using MCF-7 breast cancer cells revealed that myricetin reduced oxidative stress markers and enhanced antioxidant enzyme levels such as glutathione peroxidase and superoxide dismutase . These findings suggest its potential use in cancer therapy as an adjunct to conventional treatments.

Wound Healing Applications

This compound has been investigated for its wound healing properties. A study demonstrated that topical application of myricetin significantly improved wound healing in rat models compared to control groups. The treatment led to enhanced collagen deposition and reduced inflammation at the wound site .

Data Summary

The following table summarizes the effects of myricetin treatment on wound healing parameters:

| Group | Day 0 (mm) | Day 7 (mm) | Day 14 (mm) | % Healing (Day 14) |

|---|---|---|---|---|

| Wound Control | 101.5 ± 1.1 | 82.5 ± 3.2 | 33.1 ± 2.7 | 67.3% |

| Myricetin (10%) | 113.8 ± 2.2 | 47.2 ± 6 | 11.0 ± 2.3 | 89.1% |

| Myricetin (20%) | 111.3 ± 2.8 | 34.1 ± 2.7 | 1.2 ± 0.9 | 98.8% |

This data illustrates the superior efficacy of myricetin in promoting wound healing compared to standard treatments .

Antiviral Properties

Emerging research highlights the antiviral potential of myricetin against various viral pathogens, including influenza viruses and coronaviruses. Myricetin has been shown to inhibit viral replication and modulate immune responses, suggesting its potential as a prophylactic agent against viral infections .

属性

分子式 |

C21H20O13 |

|---|---|

分子量 |

480.4 g/mol |

IUPAC 名称 |

3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)32-7-3-8(23)13-11(4-7)33-20(18(30)16(13)28)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,19,21-27,29-31H,5H2/t12-,15-,17+,19-,21-/m1/s1 |

InChI 键 |

VYUFSOYMUGOSGK-GFOOFYSOSA-N |

手性 SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

规范 SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。